molecular formula C10H9N5S B253936 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile

2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile

Cat. No.: B253936
M. Wt: 231.28 g/mol
InChI Key: CYTVBFHOFLRUKS-UHFFFAOYSA-N
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Description

2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile typically involves the reaction of 5-amino-1,2,4-triazole-3-thiol with a suitable benzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the thiol group by the benzyl halide, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group on the triazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions on the amino group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is not well-documented. compounds containing triazole rings often exert their effects by interacting with specific enzymes or receptors in biological systems. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a nitrile group and a triazole ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C10H9N5S/c11-5-7-3-1-2-4-8(7)6-16-10-13-9(12)14-15-10/h1-4H,6H2,(H3,12,13,14,15)

InChI Key

CYTVBFHOFLRUKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N

Origin of Product

United States

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